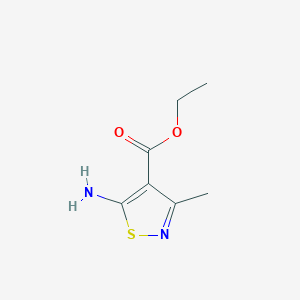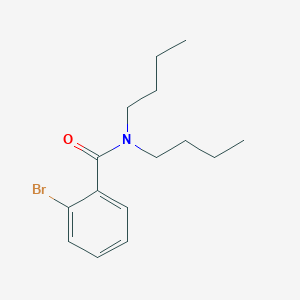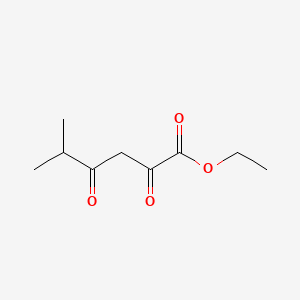
N-Methyl-4-ethylbenzylamine
Overview
Description
N-Methyl-4-ethylbenzylamine (MEBA) is an organic compound with a molecular formula of C9H15N. It is a colorless liquid that is soluble in water and has a boiling point of 156°C. MEBA is an important intermediate in the synthesis of several pharmaceuticals, including anesthetics, anticonvulsants, and anti-inflammatory drugs. It is also used in the manufacture of dyes, perfumes, and fragrances. MEBA is a versatile compound with a wide range of applications in the laboratory and industrial settings.
Scientific Research Applications
N-benzyl-2-methyl-4-nitroaniline (BNA) in Nonlinear Optics
Specific Scientific Field
Nonlinear Optics
Summary of the Application
BNA is an organic nonlinear optical (NLO) crystal. The full elements of the second-order NLO tensor can be completely characterized for this organic NLO crystal .
Methods of Application or Experimental Procedures
As-grown bulk BNA crystal was processed to expose (100) and (010) crystal orientations with fine optical surfaces by using a precision lathe and diamond blade. Then, every five nonvanishing second-order NLO coefficient of BNA can be determined quantitatively using the precisely processed crystals based on 1st-kind Maker fringe measurements .
Results or Outcomes
This method makes it possible to clarify uncertain NLO property of any organic materials and to accelerate application study via precise device fabrications even for fragile organic materials .
4-N,N-dimethylamino-4’-N’-methyl-stilbazolium tosylate (DAST) in Nonlinear Optics
Summary of the Application
DAST is one of the most important organic nonlinear optical (NLO) materials, but its controlled growth remains a challenge .
Methods of Application or Experimental Procedures
A novel method was described to control the growth of DAST on the surfaces of indium tin oxides coated with the patterned photoresists by electric field .
Results or Outcomes
Growth of DAST microcrystals controlled by electric field leads to the increase in the crystallinity, but the chemical structures remain unchanged. Moreover, second harmonic generation signal was measured from the as-grown DAST microcrystals .
N-isopropylbenzylamine in Experimental Synthesis
Specific Scientific Field
Experimental Synthesis
Summary of the Application
N-isopropylbenzylamine is a compound that has appeared in chemical literature often playing an intermediary role in applications of experimental synthesis and novel organic transformations .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source. However, it is known to be used by illicit methamphetamine manufacturers as a diluent of or substitute for methamphetamine .
Results or Outcomes
Despite having limited documented uses, it is most well known for having previously come to the attention of the DEA due to being used by illicit methamphetamine manufacturers .
Dimethylbenzylamine in Polyurethane Foams and Epoxy Resins
Specific Scientific Field
Polymer Chemistry
Summary of the Application
Dimethylbenzylamine is used as a catalyst for the formation of polyurethane foams and epoxy resins .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source. However, as a catalyst, it would be mixed with the reactants in the formation of the polyurethane foams and epoxy resins .
Results or Outcomes
The use of Dimethylbenzylamine as a catalyst can enhance the reaction speed and improve the properties of the resulting polyurethane foams and epoxy resins .
Phenyl Trimethylammonium Iodide in N-Methylation
Specific Scientific Field
Organic Chemistry
Summary of the Application
Phenyl Trimethylammonium Iodide (PhMe3NI) is used as a safe, nontoxic, and easy-to-handle reagent for an absolutely monoselective N-methylation of amides and related compounds as well as for the N-methylation of indoles .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source. However, it is known to be used for N-methylation .
Results or Outcomes
The use of Phenyl Trimethylammonium Iodide (PhMe3NI) allows for monoselective N-methylation of amides and related compounds .
properties
IUPAC Name |
1-(4-ethylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-9-4-6-10(7-5-9)8-11-2/h4-7,11H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSDSVXBTRWEJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366178 | |
| Record name | N-Methyl-4-ethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-ethylbenzylamine | |
CAS RN |
568577-84-4 | |
| Record name | N-Methyl-4-ethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















